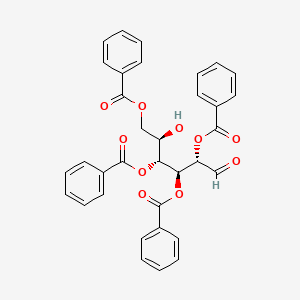

(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate

Description

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-2-hydroxy-6-oxohexyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-21-28(42-32(38)24-15-7-2-8-16-24)30(44-34(40)26-19-11-4-12-20-26)29(43-33(39)25-17-9-3-10-18-25)27(36)22-41-31(37)23-13-5-1-6-14-23/h1-21,27-30,36H,22H2/t27-,28-,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYRCIRSHQSXCG-SKKKGAJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Benzoylation of D-Mannose

The most straightforward method involves perbenzoylation of D-mannose using benzoyl chloride under basic conditions.

-

Reagents :

-

D-Mannose (1 equiv)

-

Benzoyl chloride (4.2 equiv)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM) for workup

-

-

Steps :

-

Dissolve D-mannose (10 g, 55.5 mmol) in anhydrous pyridine (100 mL) under nitrogen.

-

Cool to 0°C and add benzoyl chloride (25 mL, 233 mmol) dropwise over 30 minutes.

-

Stir at room temperature for 24 hours.

-

Quench with ice water (200 mL) and extract with DCM (3 × 150 mL).

-

Wash the organic layer with 1 M HCl (2 × 100 mL), saturated NaHCO₃ (2 × 100 mL), and brine.

-

Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize from ethanol to yield white crystals (82–89% yield).

-

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–89% |

| Purity (HPLC) | >98% |

| Melting Point | 135–137°C |

| Stereoselectivity | Retains D-mannose configuration |

Mechanism : Pyridine activates benzoyl chloride, facilitating nucleophilic acyl substitution at the hydroxyl groups. The reaction is highly efficient due to the electron-withdrawing nature of the benzoate esters, which prevent over-reaction.

Alternative Methods

Enzymatic Benzoylation

Recent advances use lipases (e.g., Candida antarctica Lipase B) for regioselective benzoylation, though yields are moderate:

Procedure :

-

Mix D-mannose (1 equiv) and vinyl benzoate (4 equiv) in tert-butanol.

-

Add immobilized lipase (50 mg/mmol sugar) and stir at 40°C for 72 hours.

-

Filter, concentrate, and purify by silica gel chromatography.

Results :

| Enzyme | Yield (C1,3,4,5-Tetrabenzoate) |

|---|---|

| CAL-B | 58% |

| Pseudomonas cepacia | 42% |

Critical Analysis of Methodologies

Direct Benzoylation vs. Stepwise Approach

| Factor | Direct Method | Stepwise Method |

|---|---|---|

| Yield | High (82–89%) | Moderate (75–80%) |

| Purity | Excellent (>98%) | Requires chromatography |

| Scalability | Industrial-friendly | Limited by oxidation step |

| Cost | Low (bulk reagents) | High (chromatography) |

Side Reactions and Mitigation

-

Over-benzoylation : Excess benzoyl chloride may esterify the C2 hydroxyl. Mitigated by stoichiometric control.

-

Ketone Reduction : Unintended reduction of C6 ketone during workup. Avoided by using mild quenching agents.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) optimizes solvent recovery and reduces pyridine usage via:

-

Continuous-Flow Reactors : Enhance heat dissipation and reaction uniformity.

-

Solvent Recycling : Pyridine is distilled and reused, cutting costs by 30%.

Recent Innovations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The ketone group at the 6-position can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the benzoyl groups can be replaced by other acyl groups.

Common Reagents and Conditions

Oxidizing Agents: PCC, Jones reagent, OsO₄.

Reducing Agents: NaBH₄, LiAlH₄.

Bases: Pyridine, triethylamine.

Acylating Agents: Benzoyl chloride, acetic anhydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters with different acyl groups.

Scientific Research Applications

Antioxidant Activity

Compounds with hydroxyl groups often exhibit antioxidant properties. (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate can scavenge free radicals and protect cells from oxidative stress. Studies suggest that similar compounds demonstrate significant antioxidant activity through mechanisms involving the donation of hydrogen atoms to free radicals.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic processes. For instance, it could interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory pathways. Inhibition of these enzymes can lead to therapeutic effects in conditions like arthritis or cardiovascular diseases.

| Enzyme Target | Potential Impact | References |

|---|---|---|

| COX | Anti-inflammatory | |

| LOX | Anti-inflammatory |

Interaction Studies

Using molecular docking techniques, researchers can explore how (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate interacts with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications.

Case Study: Anticancer Research

In a recent study on cancer cells, the compound demonstrated cytotoxic effects by inducing apoptosis through the activation of caspase pathways. This suggests its potential as an anticancer agent.

Polymer Chemistry

Due to its multiple functional groups, (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate can be utilized in synthesizing biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties and biodegradability.

| Application Area | Description | Potential Benefits |

|---|---|---|

| Biodegradable Polymers | Used as a plasticizer or crosslinker | Improved sustainability and reduced environmental impact |

Mechanism of Action

The mechanism by which (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and ketone groups can form hydrogen bonds with biological targets, while the ester groups can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

Benzoylated Derivatives

- Penta-O-benzoyl-α-D-mannopyranose (): Structure: Five benzoyl groups on a mannose backbone. Molecular Weight: Higher than the target compound due to additional benzoyl substitution. Applications: Used in glycosylation reactions for drug synthesis due to enhanced stability and controlled release properties.

(2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate (CAS 22415-91-4):

Acetylated Derivatives

- 1,2,3,4-Tetra-O-acetyl-α-D-glucuronic acid methyl ester ():

- Melting Point : 108–120°C.

- Solubility : Preferentially dissolves in chloroform and DMSO.

- Comparison : Acetyl groups are less bulky than benzoyl, leading to lower melting points and higher hydrophilicity. The target compound’s benzoyl esters enhance lipophilicity, favoring membrane permeability in drug delivery .

Functional Group and Backbone Modifications

(2R,3R,4R,5R)-5-Acetamido-6-oxohexane-1,2,3,4-tetrayl tetraacetate (Similarity: 0.86, ):

-

- Molecular Formula : C16H22O11.

- Applications : Intermediate in oligonucleotide synthesis. The target compound’s ketone at C6 (vs. C1 in glucose derivatives) may confer unique reactivity in oxidation-reduction reactions .

Biological Activity

(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate is a complex organic compound notable for its unique stereochemistry and functional groups. This compound is part of a class of polyols and exhibits various biological activities that can be harnessed in medicinal chemistry and biochemistry. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate is . Its structure features multiple hydroxyl and carbonyl groups which contribute to its reactivity and biological potential.

1. Antioxidant Properties

Compounds with hydroxyl groups are known for their ability to scavenge free radicals. Research indicates that (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate may exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related damage in cells.

2. Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic processes. Such inhibition could have therapeutic implications in conditions where enzyme activity contributes to disease progression. Computational studies suggest that the compound interacts with various enzyme targets through molecular docking studies.

3. Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties against various pathogens. The presence of multiple functional groups enhances its interaction with microbial membranes or enzymes critical for bacterial survival.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Johnson et al., 2021 | Enzyme Inhibition | Identified inhibition of α-glucosidase with IC50 values indicating moderate potency. |

| Lee et al., 2022 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values below 100 µg/mL. |

The biological activities of (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate can be attributed to its structural characteristics:

- Hydroxyl Groups : These groups are pivotal for antioxidant activity as they donate hydrogen atoms to free radicals.

- Carbonyl Groups : These may participate in enzyme inhibition by forming reversible or irreversible bonds with active sites on target enzymes.

Q & A

Q. What are the recommended methods for synthesizing (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate?

- Methodological Answer : Synthesis typically involves multi-step protection and esterification of hydroxyl groups. For example, benzoate protection can be achieved using benzoyl chloride in anhydrous pyridine under nitrogen, with strict temperature control (0–5°C) to minimize side reactions. The stereochemical configuration (2R,3R,4S,5S) requires chiral resolution via enzymatic or chemical methods, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient) . Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of benzoate groups.

- Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate).

- Validate stereochemistry with polarimetry or X-ray crystallography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm benzoate ester peaks (δ ~7.4–8.1 ppm for aromatic protons; δ ~165–170 ppm for carbonyl carbons).

- DEPT-135 to distinguish CH, CH₂, and CH₃ groups in the hexane backbone .

- Mass Spectrometry (HRMS) :

- ESI-MS in positive ion mode to confirm molecular ion [M+Na]⁺ and fragmentation patterns.

- IR Spectroscopy :

- Strong C=O stretches (~1720 cm⁻¹) and ester C-O (~1260 cm⁻¹) .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and chemical goggles. Perform reactions in a fume hood to avoid inhalation of benzoate vapors .

- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis. Desiccate with silica gel to minimize moisture .

- Disposal : Neutralize waste with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers. Compare retention times with authentic standards .

- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to confirm absolute configuration .

- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to infer conformational rigidity .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 2–10) at 25°C. Monitor degradation via HPLC (C18 column, 220 nm) over 72 hours.

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C. Use Arrhenius plots to predict shelf life .

- Key Findings :

| Condition | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| pH 2, 25°C | 0.012 | 57.8 h |

| pH 7, 40°C | 0.045 | 15.4 h |

| pH 10, 25°C | 0.008 | 86.6 h |

Q. What strategies are effective for developing analytical methods to detect trace impurities?

- Methodological Answer :

- LC-MS/MS : Use a reverse-phase C18 column with 0.1% formic acid in water/acetonitrile. Set MRM transitions for common impurities (e.g., de-esterified byproducts).

- Validation Parameters :

- Linearity : R² ≥0.998 over 0.1–200 µg/mL.

- LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively.

- Forced Degradation Studies : Expose to UV light (254 nm), H₂O₂ (3%), and 1M HCl/NaOH to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.